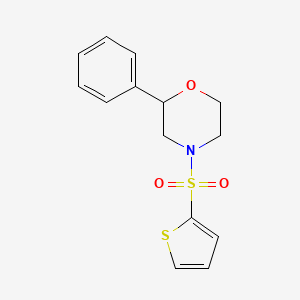

![molecular formula C25H35N3O5S2 B2694064 Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-93-5](/img/structure/B2694064.png)

Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It is related to Saflufenacil, a herbicide from the uracil family that acts as a protoporphyrinogen IX oxidase .

Synthesis Analysis

The synthesis of such complex molecules often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The reaction of isatins with 1,2-dibromoalkanes can afford cyanoaceto-N-arylsulfonylhydrazides . The nature of the sulfur reagent also makes an essential impact on reaction selectivity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its constituents. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . It also has a sulfonyl group attached to a benzoyl group, which is further attached to an amino group .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of aromatic rings, which commonly undergo substitution, addition, and oxidation . Anhydrides, which might be present in this compound, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Wissenschaftliche Forschungsanwendungen

Metal Complexation and Catalysis

Compounds containing sulfonyl and pyridine units have been explored for their ability to form metal complexes. These complexes are significant in catalysis, including alcohol oxidation, due to their unique electronic and steric properties. The structural characteristics of these complexes enable selective catalytic processes, which are crucial in organic synthesis and industrial chemistry. For instance, sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts in alcohol oxidation processes (Hazra et al., 2015).

Synthesis of Heterocyclic Compounds

The reactivity of compounds with pyridine and sulfonyl functionalities extends to the synthesis of heterocyclic compounds, a cornerstone in pharmaceutical chemistry. For example, phosphine-catalyzed annulation using related compounds leads to the synthesis of highly functionalized tetrahydropyridines, compounds with potential pharmacological activities (Zhu et al., 2003).

Material Science Applications

Sulfur and nitrogen-containing aromatic compounds, similar to the one , have shown promise in material science, particularly in the development of high-refractive-index polyimides. These materials are valuable for advanced optical applications, including photonic devices and coatings that require materials with specific optical properties (Guan et al., 2017).

Drug Development and Bioactive Molecule Synthesis

Compounds with the described structural motifs are pivotal in the synthesis of bioactive molecules. Their ability to undergo various chemical transformations enables the development of novel drugs and therapeutic agents. For example, the synthesis of 2,6-di(acylamino)-2,6-dideoxy-3-O-(d-2-propanoyl-l-alanyl-d-isoglutamine)-d-glucopyranoses showcases the versatility of similar compounds in synthesizing complex molecules with potential immunomodulatory or antibacterial activities (Hasegawa et al., 1982).

Eigenschaften

IUPAC Name |

methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O5S2/c1-6-13-28(14-7-2)35(31,32)19-10-8-18(9-11-19)23(29)26-24-22(25(30)33-5)20-12-15-27(17(3)4)16-21(20)34-24/h8-11,17H,6-7,12-16H2,1-5H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGLPJPBJQHPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2694004.png)